molecular formula C15H9Cl2NOS B1420557 2-(5-Chloro-2-thienyl)-6-methylquinoline-4-carbonyl chloride CAS No. 1160253-37-1

2-(5-Chloro-2-thienyl)-6-methylquinoline-4-carbonyl chloride

Cat. No.: B1420557
CAS No.: 1160253-37-1
M. Wt: 322.2 g/mol
InChI Key: SMBWXAHJFXRFAP-UHFFFAOYSA-N
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Description

2-(5-Chloro-2-thienyl)-6-methylquinoline-4-carbonyl chloride is an organic compound with the molecular formula C14H7Cl2NOS It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-2-thienyl)-6-methylquinoline-4-carbonyl chloride typically involves the reaction of 2-(5-chloro-2-thienyl)quinoline with thionyl chloride. The reaction is carried out under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-2-thienyl)-6-methylquinoline-4-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Thionyl Chloride (SOCl2): Used in the synthesis of the compound.

    Nucleophiles: Such as amines or alcohols, which can replace the chlorine atom in substitution reactions.

Major Products Formed

    Substituted Quinoline Derivatives: Depending on the nucleophile used, various substituted quinoline derivatives can be formed.

Scientific Research Applications

2-(5-Chloro-2-thienyl)-6-methylquinoline-4-carbonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Chloro-2-thienyl)-6-methylquinoline-4-carbonyl chloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. For instance, it may increase the expression of phosphorylated ERK1/2 and activate the transcription factor NF-kappa-B in certain cell types .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Chloro-2-thienyl)-6-methylquinoline-4-carbonyl chloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(5-chlorothiophen-2-yl)-6-methylquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2NOS/c1-8-2-3-11-9(6-8)10(15(17)19)7-12(18-11)13-4-5-14(16)20-13/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMBWXAHJFXRFAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=C(S3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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